molecular formula C17H23N3O2S B5297525 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE

Cat. No.: B5297525
M. Wt: 333.5 g/mol
InChI Key: VVMKTMROHMSTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE is a complex organic compound with the molecular formula C17H23N3O2S. It is characterized by a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, and a cyclohexylacetamide moiety connected via a sulfanyl linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridine and cyclohexylamine. The key steps involve:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12-8-13(10-22-2)15(9-18)17(19-12)23-11-16(21)20-14-6-4-3-5-7-14/h8,14H,3-7,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMKTMROHMSTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2CCCCC2)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.